![molecular formula C17H22N2O3 B5913874 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide](/img/structure/B5913874.png)
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide
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Overview
Description
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide, also known as HODQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation, tumor growth, and viral replication. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide can reduce inflammation and tumor growth in animal models. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has also been shown to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide in lab experiments is its versatility. It can be used in a variety of assays and experiments to study its effects on different biological systems. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, one limitation of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide. One area of interest is its potential use as an anti-Alzheimer's drug. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides that are implicated in the development of Alzheimer's disease. Another area of interest is its potential use in agriculture as a natural pesticide and growth enhancer. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide and its potential applications in various fields.
Synthesis Methods
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide can be synthesized through a multistep process involving the condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and reduction. The final product is obtained through the reaction of the resulting intermediate with N,N-diisopropylamine and acetic anhydride.
Scientific Research Applications
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated for its potential use as an anti-Alzheimer's drug. In agriculture, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been studied for its ability to enhance plant growth and protect plants from pests and diseases. In materials science, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N,N-diisopropylacetamide has been used as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19(11(3)4)15(20)9-13-16(21)12-7-5-6-8-14(12)18-17(13)22/h5-8,10-11H,9H2,1-4H3,(H2,18,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWKZEMSAMLBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N,N-di(propan-2-yl)acetamide |
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